1-(Biphenyl-4-yl)-3,5-dimethyl-1H-pyrazole
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Overview
Description
1-(Biphenyl-4-yl)-3,5-dimethyl-1H-pyrazole is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Biphenyl-4-yl)-3,5-dimethyl-1H-pyrazole typically involves the reaction of biphenyl-4-carbaldehyde with 3,5-dimethyl-1H-pyrazole in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified using techniques like recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(Biphenyl-4-yl)-3,5-dimethyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrazole ring or the biphenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of corresponding pyrazole oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of halogenated pyrazole derivatives.
Scientific Research Applications
1-(Biphenyl-4-yl)-3,5-dimethyl-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of advanced materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of 1-(Biphenyl-4-yl)-3,5-dimethyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1-(Biphenyl-4-yl)-3-methyl-1H-pyrazole: Similar structure but with one less methyl group.
1-(Biphenyl-4-yl)-5-methyl-1H-pyrazole: Similar structure but with the methyl group at a different position.
1-(Biphenyl-4-yl)-3,5-dimethyl-1H-imidazole: Similar structure but with an imidazole ring instead of a pyrazole ring.
Uniqueness
1-(Biphenyl-4-yl)-3,5-dimethyl-1H-pyrazole is unique due to the presence of both the biphenyl group and the two methyl groups on the pyrazole ring.
Properties
Molecular Formula |
C17H16N2 |
---|---|
Molecular Weight |
248.32 g/mol |
IUPAC Name |
3,5-dimethyl-1-(4-phenylphenyl)pyrazole |
InChI |
InChI=1S/C17H16N2/c1-13-12-14(2)19(18-13)17-10-8-16(9-11-17)15-6-4-3-5-7-15/h3-12H,1-2H3 |
InChI Key |
XIYOMDPMMJHYDV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C2=CC=C(C=C2)C3=CC=CC=C3)C |
Origin of Product |
United States |
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